molecular formula C14H15ClF3N5O B2444893 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2-(cyclopropylmethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860789-13-5

4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2-(cyclopropylmethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2444893
CAS No.: 860789-13-5
M. Wt: 361.75
InChI Key: QDXUAQBOUYZXMH-UHFFFAOYSA-N
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Description

4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2-(cyclopropylmethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C14H15ClF3N5O and its molecular weight is 361.75. The purity is usually 95%.
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Biological Activity

The compound 4-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2-(cyclopropylmethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazole derivative known for its diverse biological activities. This article aims to explore its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C10H9ClF3N5OC_{10}H_{9}ClF_{3}N_{5}O, with a molecular weight of approximately 307.66 g/mol. The presence of a trifluoromethyl group enhances its lipophilicity and biological activity. The structural complexity contributes to its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The triazole ring is known to inhibit enzymes such as cytochrome P450, which plays a critical role in drug metabolism and synthesis of steroid hormones.
  • Antimicrobial Properties : Compounds containing triazole moieties have demonstrated significant antimicrobial activity against various pathogens, including bacteria and fungi.
  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation by interfering with DNA synthesis and repair mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar triazole derivatives. For example:

  • IC50 Values : In vitro studies have reported IC50 values ranging from 0.051 µM to 0.066 µM against pancreatic cancer cell lines (BxPC-3 and Panc-1) . These values suggest potent antiproliferative effects compared to normal human lung fibroblasts (WI38) with an IC50 of 0.36 µM.
Cell LineIC50 (µM)
BxPC-30.051
Panc-10.066
WI38 (normal)0.36

Antimicrobial Activity

The compound's structural features suggest potential antibacterial properties similar to other trifluoromethyl-containing compounds. Trifluoromethyl groups are known to enhance the binding affinity to bacterial targets, increasing efficacy against resistant strains like MRSA .

Case Studies

  • In Vitro Studies : A study evaluating the antiproliferative effects on pancreatic cancer cell lines demonstrated that the compound significantly reduced cell viability after 24 hours of exposure . The mechanism was attributed to apoptosis induction and cell cycle arrest.
  • Molecular Docking Studies : Molecular docking simulations revealed that the compound effectively binds to key proteins involved in cancer progression and bacterial resistance mechanisms, indicating its potential as a lead compound for drug development .

Properties

IUPAC Name

4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-2-(cyclopropylmethyl)-5-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClF3N5O/c1-8-20-22(7-9-3-4-9)13(24)23(8)21(2)12-11(15)5-10(6-19-12)14(16,17)18/h5-6,9H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXUAQBOUYZXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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